molecular formula C7H10N4O2 B12913527 1-Butanoyl-1H-1,2,4-triazole-5-carboxamide CAS No. 62735-15-3

1-Butanoyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B12913527
CAS No.: 62735-15-3
M. Wt: 182.18 g/mol
InChI Key: LPVVOKFSIHDLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyryl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyryl-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyryl chloride with 1H-1,2,4-triazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-butyryl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyryl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-butyryl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-butyryl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s structure allows it to form stable interactions with the enzyme, thereby exerting its inhibitory effects.

Comparison with Similar Compounds

  • 1-butyryl-1H-1,2,3-triazole-5-carboxamide
  • 1-acetyl-1H-1,2,4-triazole-5-carboxamide
  • 1-propionyl-1H-1,2,4-triazole-5-carboxamide

Comparison: 1-butyryl-1H-1,2,4-triazole-5-carboxamide is unique due to its specific butyryl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of potency and selectivity in enzyme inhibition. The presence of the butyryl group can also influence its solubility and stability, making it a valuable compound for various applications.

Biological Activity

1-Butanoyl-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Triazole Derivatives

Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The unique structural features of triazoles allow them to interact with various biological targets, making them valuable in drug development .

Antimicrobial Activity

Triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives possess potent activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell membrane integrity. In particular, 1-butyl derivatives have been noted for their enhanced efficacy against resistant strains .

CompoundMIC (µg/mL)Target Organism
1-Butanoyl...0.0156Candida albicans
Other Triazoles0.5 - 2.0Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through multiple pathways such as the activation of caspases and modulation of signaling pathways related to cell survival and death.

Case Study:
In a study involving human leukemia cells (MV4-11), the compound demonstrated an IC50 value of approximately 2 μM, indicating strong antiproliferative effects .

Cell LineIC50 (µM)Mechanism of Action
MV4-112Induction of apoptosis
MCF-746Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives are also noteworthy. Compounds containing the triazole moiety have shown effectiveness in reducing inflammation markers such as TNF-alpha and IL-6. In vivo studies have demonstrated that these compounds can significantly reduce carrageenan-induced paw edema in rat models.

Research Findings:
In a comparative study, derivatives exhibited lower ulcerogenic potential than traditional anti-inflammatory drugs like ibuprofen and celecoxib while maintaining efficacy .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Ulcerogenic Potential
1-Butanoyl...593.521.53Low
Celecoxib7.210.83Moderate

The biological activities of this compound are attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition: Triazoles often act as enzyme inhibitors; for example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Cell Cycle Modulation: The compound has been shown to interfere with cell cycle progression in cancer cells.
  • Apoptosis Induction: Activation of apoptotic pathways is a critical mechanism by which this compound exerts its anticancer effects.

Properties

CAS No.

62735-15-3

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

2-butanoyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C7H10N4O2/c1-2-3-5(12)11-7(6(8)13)9-4-10-11/h4H,2-3H2,1H3,(H2,8,13)

InChI Key

LPVVOKFSIHDLOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(=NC=N1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.